Methanesulfonanilide, 4'-((4-methoxy-9-acridinyl)amino)-
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Overview
Description
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- is a complex organic compound with the molecular formula C21-H19-N3-O3-S and a molecular weight of 393.49 This compound is characterized by its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a methoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- typically involves multiple steps, starting with the preparation of the acridine derivative. The acridine moiety is synthesized through a series of reactions, including nitration, reduction, and cyclization. The final step involves the coupling of the acridine derivative with methanesulfonanilide under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the acridine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)-.
Scientific Research Applications
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety is known to intercalate with DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The methanesulfonanilide group may enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- can be compared with other similar compounds, such as:
Methanesulfonanilide, 4’-((3-ethyl-9-acridinyl)amino)-3’-methoxy-: This compound has a similar structure but with an ethyl group instead of a methoxy group.
Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy-: This compound contains a chloro group, which may alter its chemical and biological properties.
The uniqueness of Methanesulfonanilide, 4’-((4-methoxy-9-acridinyl)amino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61417-05-8 |
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Molecular Formula |
C21H19N3O3S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(4-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-27-19-9-5-7-17-20(16-6-3-4-8-18(16)23-21(17)19)22-14-10-12-15(13-11-14)24-28(2,25)26/h3-13,24H,1-2H3,(H,22,23) |
InChI Key |
CIVJRNPJGJLWEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
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